9-bromo-5-phenyl-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves regiospecific reactions and strategic cyclization processes. For example, Alonso et al. (2020) detailed the regiospecific synthesis of 3,5-dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-ones through the reaction of 2,3-diaminopyridines with ethyl aroylacetates, showcasing the complexity and precision required in synthesizing these compounds (Alonso et al., 2020).
Molecular Structure Analysis
The structural analysis of these compounds reveals intricate molecular configurations, as demonstrated by X-ray crystallography and NMR spectroscopy. The study by Alonso et al. (2020) also provided insights into the molecular structure of 1-methyl-4-phenyl-3,5-dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-one, highlighting the nonplanar nature and torsional effects within the molecule.
Chemical Reactions and Properties
Chemical reactions involving these compounds can exhibit regioselectivity and diverse reactivity profiles. Gorringe et al. (1969) discussed the bromination of 2,3-dihydro-1H-1,4-diazepines at the 6-position, revealing the compounds' reactivity towards halogenation and nucleophilic substitution (Gorringe et al., 1969).
Scientific Research Applications
Radiolabeling and Biological Evaluation
The compound has been used as a scaffold in the synthesis and radiolabeling of PET P2X4 receptor radioligands. These radioligands have potential applications in the treatment and PET imaging of neuroinflammation and brain diseases such as Alzheimer's disease. Radiolabeled 5-BDBD analogs show similar biological activity to their parent compound, indicating their potential for use in diagnostic imaging (Wang et al., 2017).
Synthesis of Novel Ring-Systems
The compound has been used in the reaction with bromoacetyl bromide and subsequent cyclization, leading to the creation of a new ring-system, providing a base for further chemical investigations and potential applications in drug design and other fields (Ashby & Ramage, 1979).
Structural Analysis and Affinity towards CNS Receptors
The compound has been involved in studies related to the synthesis of 3-arylidene and 3-hetarylidene-1,2-dihydro-3H-1,4-benzodiazepin-2-ones and their affinity toward central nervous system benzodiazepine receptors. These studies contribute to the understanding of the structural requirements for receptor affinity and open avenues for the development of new therapeutic agents (Pavlovsky et al., 2007).
Synthesis of Regiospecific Structures and Structural Effects
Research has been conducted on the regiospecific synthesis and structural studies of various related compounds. These studies provide insights into the conformational dynamics and structural effects of the molecule, contributing to the field of medicinal chemistry and material sciences (Núñez Alonso et al., 2020).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
9-bromo-5-phenyl-1,3-dihydro-[1]benzofuro[3,2-e][1,4]diazepin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN2O2/c18-11-6-7-13-12(8-11)16-17(22-13)15(19-9-14(21)20-16)10-4-2-1-3-5-10/h1-8H,9H2,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMHJHDYEXNPEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C(=N1)C3=CC=CC=C3)OC4=C2C=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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